molecular formula C19H12N2O3 B7750912 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile

2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile

Cat. No.: B7750912
M. Wt: 316.3 g/mol
InChI Key: FRVLGELUYXKBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(4-hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c1-23-19-8-12(6-7-16(19)22)18-9-15(13(10-20)11-21)14-4-2-3-5-17(14)24-18/h2-9,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVLGELUYXKBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C#N)C#N)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.